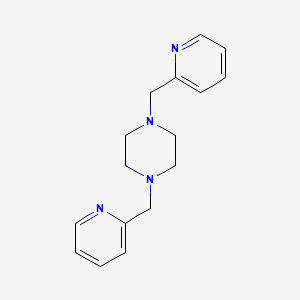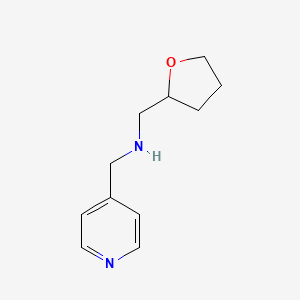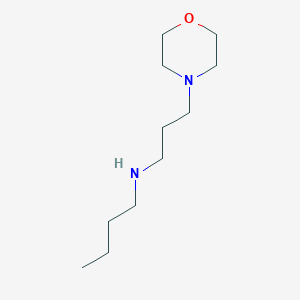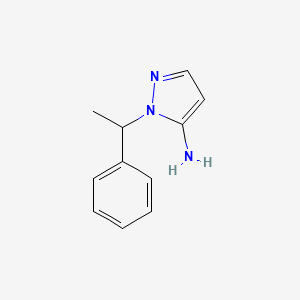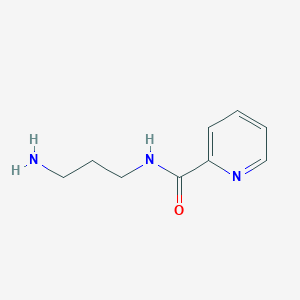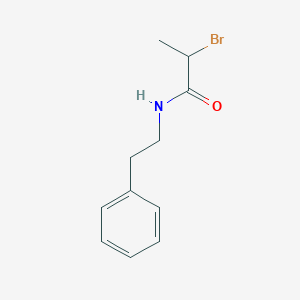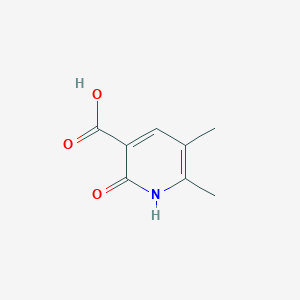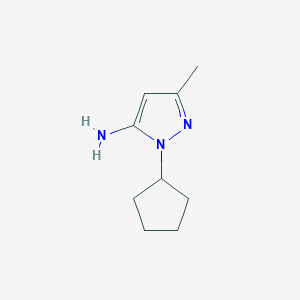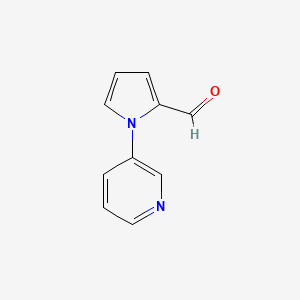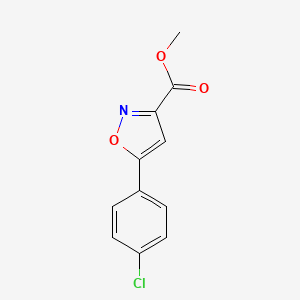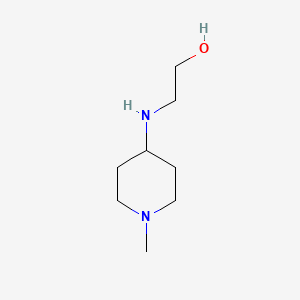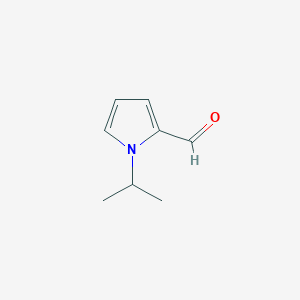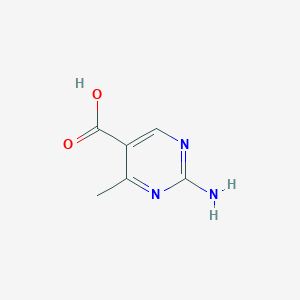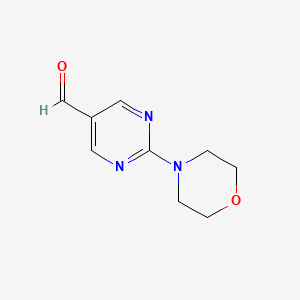
2-Morpholinopyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinopyrimidine-5-carbaldehyde is a laboratory chemical . It is not intended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
The synthesis of morpholines, which are part of the structure of 2-Morpholinopyrimidine-5-carbaldehyde, has been extensively studied. Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular formula of 2-Morpholinopyrimidine-5-carbaldehyde is C9H11N3O2 . Its average mass is 193.202 Da and its monoisotopic mass is 193.085129 Da .Physical And Chemical Properties Analysis
2-Morpholinopyrimidine-5-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .Applications De Recherche Scientifique
Application 1: Dual PI3K/mTOR Inhibitors and Apoptosis Inducers
- Summary of the Application : In this study, novel morpholinopyrimidine-5-carbonitriles were designed and synthesized as dual PI3K/mTOR inhibitors and apoptosis inducers .
- Methods of Application or Experimental Procedures : The integration of a heterocycle at position 2, with or without spacers, of the new key intermediate 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile yielded compounds .
- Results or Outcomes : The most promising compounds exhibited excellent antitumor activity against the leukemia SR cell line, with IC 50 0.10 ± 0.01 and 0.09 ± 0.01 μM, respectively, along with significant effects on PI3Kα/PI3Kβ/PI3Kδ with IC 50 values of 0.17 ± 0.01, 0.13 ± 0.01 and 0.76 ± 0.04 μM, respectively . These compounds inhibited mTOR with IC 50 values of 0.83 ± 0.05 and 2.85 ± 0.17 μM, respectively . Compounds also caused a G2/M cell cycle arrest in the leukaemia SR cell line .
Application 2: Pyrimidine-Modified Porous In-MOF
- Summary of the Application : A stable porous In-MOF 1 was prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid (H2L). It was found that the 1,4-benzenedicarboxylate anions (bdc2−) were formed in the synthesis process of 1 .
- Methods of Application or Experimental Procedures : The synthesis process involved the preparation of a stable porous In-MOF 1 via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid (H2L) .
- Results or Outcomes : The MOF 1 and Ag@ 1 had great sorption capacity; in particular, 1 had remarkable dynamic selectivity for C2H2/CH4 and CO2/CH4, and they were also efficient catalysts for fixing CO2 and epoxides .
Application 3: Polymeric Carbon Nitride
- Summary of the Application : Polymeric carbon nitride (CN) is attracting dramatically increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from (photo)catalysis, and photoelectrochemistry, to biosensors .
- Methods of Application or Experimental Procedures : The polymeric feature and facile synthesis of CN allow easy engineering of its structure at the molecular level .
- Results or Outcomes : The emerging applications of CN are also briefly discussed with a special emphasis on sensing, bioimaging and biotherapy, smart responsive systems and photoelectrochemical devices .
Application 4: Composite Ag@In-MOF Material
- Summary of the Application : A stable porous In-MOF 1 was prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid (H2L). More importantly, when adding AgNO3 in the synthesis process of 1 and 2, only composite Ag@ 1 was obtained via the in situ reduction of Ag (I) to Ag NPs without additional reducing agent .
- Methods of Application or Experimental Procedures : The synthesis process involved the preparation of a stable porous In-MOF 1 via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid (H2L). When adding AgNO3 in the synthesis process of 1 and 2, only composite Ag@ 1 was obtained via the in situ reduction of Ag (I) to Ag NPs without additional reducing agent .
- Results or Outcomes : MOF 1 and Ag@ 1 had great sorption capacity; in particular, 1 had remarkable dynamic selectivity for C2H2/CH4 and CO2/CH4, and they were also efficient catalysts for fixing CO2 and epoxides .
Application 5: Base-Filling in Double-Helical Nucleic Acids
- Summary of the Application : Base-filling, i.e., post-synthetic furnishing of an oligonucleotide scaffold with base moieties or their analogues, is an interesting alternative to the conventional approach of sequential coupling of building blocks (modified or otherwise) .
- Methods of Application or Experimental Procedures : The presence of a template strand can make this process sequence-selective, especially if the coupling reaction is reversible .
- Results or Outcomes : This concept article discusses factors governing the efficiency and fidelity (defined as the fraction of the matched Watson Crick base pair in the product mixture) of base-filling, summarizes the research carried out to date and anticipates future developments .
Safety And Hazards
Precautionary measures for handling 2-Morpholinopyrimidine-5-carbaldehyde include washing face, hands, and any exposed skin thoroughly after handling. It is advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-morpholin-4-ylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-7-8-5-10-9(11-6-8)12-1-3-14-4-2-12/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMVIYFKCVJZHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390288 |
Source


|
| Record name | 2-Morpholin-4-yl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinopyrimidine-5-carbaldehyde | |
CAS RN |
842974-69-0 |
Source


|
| Record name | 2-Morpholin-4-yl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


